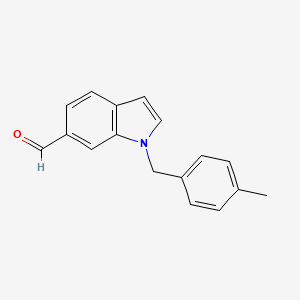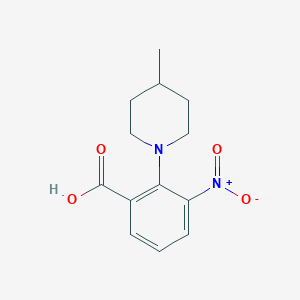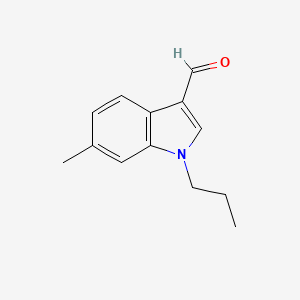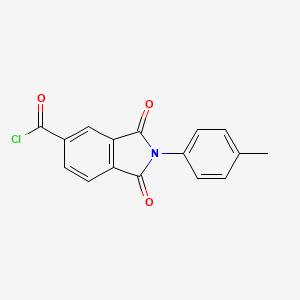![molecular formula C11H10N2 B3022277 2'-Methyl-[2,4']bipyridinyl CAS No. 102880-65-9](/img/structure/B3022277.png)
2'-Methyl-[2,4']bipyridinyl
Overview
Description
2’-Methyl-[2,4’]bipyridinyl is an organic compound belonging to the bipyridine family. It has the molecular formula C11H10N2 and is known for its role as a bidentate chelating ligand, forming complexes with various transition metals. This compound is particularly significant in coordination chemistry due to its ability to stabilize metal centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-[2,4’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity and efficiency.
Industrial Production Methods
Industrial production of 2’-Methyl-[2,4’]bipyridinyl often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized catalytic systems ensures high yield and cost-effectiveness. The reaction conditions are carefully controlled to maintain the stability of the product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-[2,4’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
2’-Methyl-[2,4’]bipyridinyl has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential in biological systems, particularly in enzyme inhibition and as a probe for metal ion detection.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: It is utilized in the development of catalysts, photosensitizers, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2’-Methyl-[2,4’]bipyridinyl involves its ability to chelate metal ions, forming stable complexes. This chelation can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The nitrogen atoms in the bipyridine structure interact with metal ions through coordination bonds, stabilizing the metal and facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical isomer with similar chelating properties but different steric and electronic characteristics.
4,4’-Bipyridine: Another symmetrical isomer known for its use in coordination chemistry and material science.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A derivative with additional methyl groups, offering different reactivity and coordination properties.
Uniqueness
2’-Methyl-[2,4’]bipyridinyl is unique due to its asymmetrical structure, which provides distinct steric and electronic properties compared to its symmetrical counterparts. This uniqueness allows for specific applications in catalysis and material science where tailored reactivity and stability are required .
Properties
IUPAC Name |
2-methyl-4-pyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-8-10(5-7-12-9)11-4-2-3-6-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHQXROEIKWCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B3022196.png)



![Methyl 2-[(2-bromobutanoyl)amino]benzoate](/img/structure/B3022205.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3022209.png)
![methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3022210.png)

![Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate](/img/structure/B3022212.png)
![4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B3022215.png)
![[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022216.png)
![{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022217.png)
